

Early-Phase Clinical Trials of Crenolanib Besylate: A Technical Guide

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Compound of Interest

Compound Name: Crenolanib besylate

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Introduction

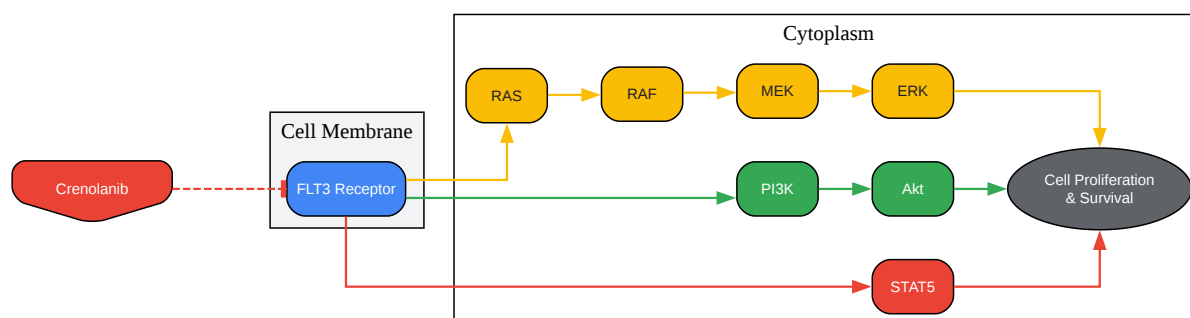
Crenolanib besylate is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets class III receptor tyrosine kinases, primarily the FMS-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR).[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] Crenolanib has demonstrated activity against both wild-type and mutated forms of these kinases, making it a promising therapeutic agent for various malignancies, with a primary focus on FLT3-mutated AML.[1][2] This technical guide provides an in-depth overview of the early-phase clinical trials of **crenolanib besylate**, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

Crenolanib functions by inhibiting the autophosphorylation of FLT3 and PDGFR, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3]

FLT3 Signaling Pathway

Mutations in FLT3 lead to its constitutive activation, triggering downstream pathways such as RAS/MEK/ERK, PI3K/Akt, and STAT5, which collectively promote leukemic cell growth and survival.[4] Crenolanib, as a type I TKI, binds to the active conformation of the FLT3 kinase, effectively inhibiting its activity even in the presence of resistance-conferring mutations like the D835 substitution in the TKD.[3][4]

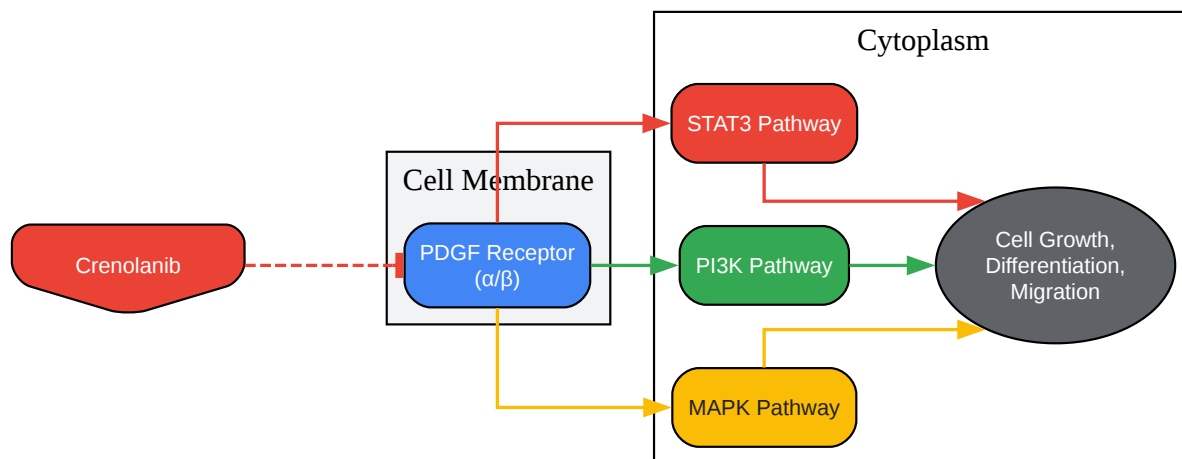


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Caption: Crenolanib Inhibition of FLT3 Signaling Pathway.

PDGFR Signaling Pathway

The platelet-derived growth factor receptor (PDGFR) signaling pathway plays a critical role in cellular processes such as growth, differentiation, and migration.[5] Dysregulation of this pathway, through mutations or overexpression, is implicated in various cancers.[5] Crenolanib inhibits both PDGFR α and PDGFR β , thereby blocking downstream signaling through pathways like MAPK, PI3K, and STAT3.[5]



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Caption: Crenolanib Inhibition of PDGFR Signaling Pathway.

Early-Phase Clinical Trial Data

Numerous Phase I and II clinical trials have evaluated the safety and efficacy of **crenolanib besylate**, primarily in patients with relapsed or refractory AML with FLT3 mutations. The following tables summarize key quantitative data from these studies.

Table 1: Patient Demographics and Baseline Characteristics (Representative Phase II Trials)

Characteristic	NCT01522469[6]	Phase II (Wang et al., 2024)[7][8]	Phase III (NCT03250338)[9]
Number of Patients	65 (evaluable)	44	106
Median Age (years)	57 (range 19-75)	57 (range 19-75)	Not Reported
FLT3 Mutation Status	ITD, D835, or both	ITD (75%), TKD (18%), Both (7%)	ITD and/or D835
Prior FLT3 Inhibitor	Yes (in some cohorts)	No	Not specified
Disease Status	Relapsed/Refractory AML	Newly Diagnosed AML	Relapsed/Refractory AML

Table 2: Efficacy Outcomes in Relapsed/Refractory AML

Outcome	NCT01522469 (TKI-naïve cohort)	Phase III (NCT03250338) - Crenolanib Arm[9]
Overall Response Rate (ORR)	Not explicitly stated for this cohort	60%
Complete Remission (CR)	Not explicitly stated for this cohort	Not explicitly stated
CR with incomplete hematologic recovery (CRi)	39% (as part of CRc)	Not explicitly stated
Partial Remission (PR)	11% (as part of CRc)	Not explicitly stated
Median Event-Free Survival (EFS)	Not Reported	3.4 months
Median Overall Survival (OS)	Not Reported	10.4 months

Table 3: Efficacy Outcomes in Newly Diagnosed AML (Phase II, Wang et al., 2024)[7][8]

Outcome	All Patients (n=44)	Patients ≤ 60 years	Patients > 60 years
Overall Response Rate (CRc: CR + CRi)	86%	Not explicitly stated	80%
Complete Remission (CR)	73% (after 1 cycle)	Not explicitly stated	Not explicitly stated
MRD-Negative CRc	94% (of evaluable)	Not explicitly stated	Not explicitly stated
Median Event-Free Survival (EFS)	45 months	62% (at median follow-up)	Not Reported
Median Overall Survival (OS)	Not Reached (at 45 months)	69% (at median follow-up)	20 months

Experimental Protocols

The following sections detail the typical methodologies employed in early-phase clinical trials of **crenolanib besylate**.

Patient Population and Eligibility Criteria

Inclusion criteria for these trials typically include:

- Diagnosis: Confirmed diagnosis of AML.[10]
- FLT3 Mutation: Presence of FLT3-ITD and/or D835 mutations.[10]
- Age: Generally 18 years or older.[11]
- Performance Status: ECOG performance status of 0-2.
- Prior Therapy: Varied by study, with some trials enrolling newly diagnosed patients and others focusing on relapsed/refractory populations, including those with prior FLT3 TKI exposure.[10]

Key exclusion criteria often include:

- Known active central nervous system (CNS) leukemia.[10]

- Severe hepatic or renal dysfunction.[10]
- Recent major surgery.[6]
- Unwillingness or inability to comply with the protocol.[6]

Dosing and Administration

Crenolanib besylate is administered orally. Dosing regimens have varied across trials, with common approaches including:

- Monotherapy (Relapsed/Refractory): 100 mg three times daily (TID) or 200 mg/m²/day in three divided doses.[6]
- Combination Therapy (Newly Diagnosed): 100 mg TID, typically starting on day 9 of a standard 7+3 induction chemotherapy regimen (cytarabine and an anthracycline).[7][8]

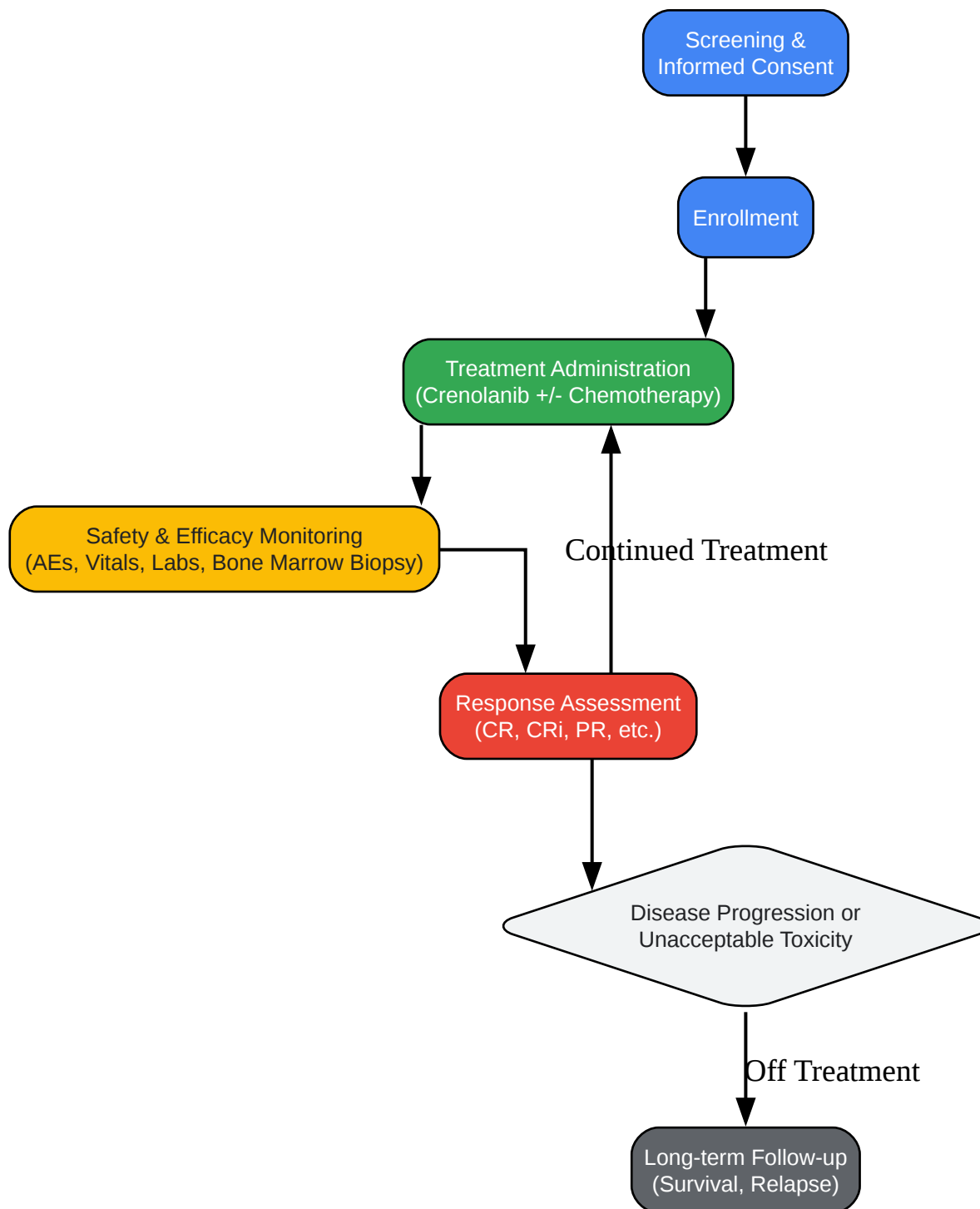
Study Design and Endpoints

Early-phase trials of crenolanib are typically open-label, single-arm, or randomized controlled studies.

- Primary Endpoints:
 - Phase I: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
 - Phase II: To evaluate the overall response rate (ORR), including rates of complete remission (CR), CR with incomplete hematologic recovery (CRi), and partial remission (PR).[12]
- Secondary Endpoints:
 - Duration of response (DOR).[12]
 - Event-free survival (EFS) and overall survival (OS).[12]
 - Pharmacokinetics (PK) and pharmacodynamics (PD) of crenolanib.

Experimental Workflow

The typical workflow for a patient enrolled in a crenolanib clinical trial is as follows:



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Caption: Generalized Experimental Workflow for Crenolanib Clinical Trials.

Conclusion

Early-phase clinical trials have demonstrated that **crenolanib besylate** is a promising targeted therapy for patients with FLT3-mutated AML, showing encouraging response rates and survival outcomes in both newly diagnosed and relapsed/refractory settings. Its ability to inhibit both FLT3-ITD and TKD mutations, including those conferring resistance to other TKIs, highlights its potential to address a significant unmet medical need. Ongoing and future clinical trials will further delineate the optimal use of crenolanib, both as a monotherapy and in combination with other agents, in the treatment of AML and other malignancies driven by aberrant FLT3 and PDGFR signaling.

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